BZ-423

Vue d'ensemble

Description

La Benzodiazépine-423, communément appelée Bz-423, est une nouvelle benzodiazépine pro-apoptotique. Elle est connue pour sa capacité à induire la mort cellulaire via un signal de superoxyde. Ce composé a montré un potentiel significatif dans le traitement de maladies telles que le lupus érythémateux disséminé et divers troubles lymphoprolifératifs .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la Benzodiazépine-423 implique la formation d'une structure de base de benzodiazépine-1,4. Les voies de synthèse spécifiques et les conditions de réaction sont exclusives et ne sont pas largement publiées. il est connu que le composé est synthétisé par une série de réactions organiques impliquant la formation du système cyclique benzodiazépine .

Méthodes de production industrielle

Les méthodes de production industrielle de la Benzodiazépine-423 ne sont pas largement documentées dans le domaine public.

Analyse Des Réactions Chimiques

Types de réactions

La Benzodiazépine-423 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut subir des réactions d'oxydation, conduisant à la formation d'espèces réactives de l'oxygène.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels au sein de la structure benzodiazépine.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions de la Benzodiazépine-423 comprennent les agents oxydants, les agents réducteurs et divers nucléophiles pour les réactions de substitution. Les conditions spécifiques dépendent de la réaction et du produit souhaités .

Principaux produits formés

Les principaux produits formés à partir des réactions de la Benzodiazépine-423 comprennent divers dérivés oxydés, réduits et substitués. Ces produits peuvent avoir différentes activités biologiques et propriétés .

Applications de la recherche scientifique

La Benzodiazépine-423 a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier la chimie et les réactions des benzodiazépines.

Biologie : Étudié pour ses effets sur les processus cellulaires, notamment l'apoptose et la régulation du cycle cellulaire.

Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement des maladies auto-immunes, telles que le lupus érythémateux disséminé, et certains types de cancer.

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques .

Mécanisme d'action

La Benzodiazépine-423 exerce ses effets par l'induction de la production de superoxyde, conduisant à des niveaux élevés d'espèces réactives de l'oxygène. Cette réponse est essentielle pour déclencher le processus apoptotique, qui comprend la libération du cytochrome c, la dépolarisation mitochondriale et l'activation des caspases. Le composé cible la F1F0-ATPase mitochondriale, provoquant une perte du potentiel de la membrane mitochondriale et une apoptose sélective des lymphocytes activés .

Applications De Recherche Scientifique

Key Mechanisms

- Inhibition of Mitochondrial Respiration : BZ-423 disrupts ATP synthesis by inhibiting FoF1-ATP synthase, leading to decreased mitochondrial membrane potential and increased ROS production .

- Induction of Apoptosis : The compound triggers apoptotic pathways via cytochrome c release and activation of caspases, particularly in lymphocytes involved in autoimmune responses .

- Selective Targeting : this compound has demonstrated selectivity for autoreactive lymphocytes in murine models, providing a therapeutic avenue for conditions like lupus and graft-versus-host disease (GVHD) .

Treatment of Autoimmune Diseases

This compound has shown efficacy in murine models of autoimmune diseases such as systemic lupus erythematosus. In these studies, treatment with this compound resulted in reduced disease severity and prolonged survival without significant toxicity to normal immune function .

Graft-Versus-Host Disease

In models of GVHD, this compound significantly improved survival rates and reduced clinical symptoms by inducing apoptosis in activated T cells while preserving graft-versus-leukemia effects. This dual action makes it a valuable candidate for managing complications following bone marrow transplants .

Cancer Therapy

Recent studies have highlighted this compound's potential as an anti-cancer agent, particularly against ovarian cancer. It has been shown to induce apoptosis in chemoresistant ovarian cancer cell lines through mechanisms involving ROS generation and mitochondrial dysfunction .

Mechanistic Studies

Research utilizing Förster resonance energy transfer (FRET) microscopy has provided insights into the binding dynamics of this compound to its mitochondrial target within living cells. This approach has enhanced understanding of how this compound interacts with cellular components at a molecular level .

Case Study 1: Autoimmune Disease Model

In a study involving lupus-prone mice, administration of this compound led to significant reductions in disease activity scores and improved survival compared to control groups. The mechanism involved selective apoptosis of autoreactive T cells while maintaining overall immune function .

Case Study 2: Graft-Versus-Host Disease

In a GVHD model, this compound treatment initiated seven days post-transplant resulted in a survival rate of 74% versus 29% in untreated controls. Histological analysis revealed significantly reduced tissue damage in liver and gastrointestinal tract .

Case Study 3: Ovarian Cancer Treatment

In vitro studies demonstrated that this compound effectively induced apoptosis across multiple human ovarian cancer cell lines, including those resistant to standard chemotherapy agents like cisplatin. The mechanism was linked to mitochondrial dysfunction and subsequent apoptosome formation .

Data Summary

| Application Area | Effectiveness | Mechanism | Model Type |

|---|---|---|---|

| Autoimmune Diseases | Significant | Induces apoptosis in autoreactive lymphocytes | Murine lupus model |

| Graft-Versus-Host Disease | High | Reduces T cell activation | Bone marrow transplant model |

| Cancer Therapy | Effective | Induces apoptosis via ROS | Human ovarian cancer lines |

Mécanisme D'action

Benzodiazepine-423 exerts its effects through the induction of superoxide production, leading to increased levels of reactive oxygen species. This response is essential for triggering the apoptotic process, which includes cytochrome c release, mitochondrial depolarization, and caspase activation. The compound targets the mitochondrial F1F0-ATPase, causing loss of mitochondrial membrane potential and selective apoptosis of activated lymphocytes .

Comparaison Avec Des Composés Similaires

La Benzodiazépine-423 est unique par rapport aux autres benzodiazépines en raison de ses propriétés pro-apoptotiques sélectives et de sa capacité à induire la production de superoxyde. Des composés similaires incluent d'autres benzodiazépines-1,4, telles que :

Diazepam : Communément utilisé comme anxiolytique et anticonvulsivant.

Lorazepam : Utilisé pour ses propriétés anxiolytiques et sédatives.

Clonazepam : Connu pour ses effets anticonvulsivants et anxiolytiques .

La Benzodiazépine-423 se distingue par son ciblage spécifique des voies mitochondriales et ses applications thérapeutiques potentielles dans les maladies auto-immunes et le cancer.

Activité Biologique

BZ-423, a novel proapoptotic 1,4-benzodiazepine, has garnered attention for its significant biological activities, particularly in inducing apoptosis and exhibiting antiproliferative effects in various cell lines. This compound operates through distinct mechanisms that involve the generation of reactive oxygen species (ROS) and modulation of mitochondrial functions, making it a potential candidate for therapeutic applications in cancer and autoimmune diseases.

This compound induces apoptosis primarily through the generation of superoxide radicals within the mitochondrial respiratory chain. This process activates several signaling pathways leading to cell death:

- Superoxide Generation : this compound inhibits the mitochondrial F1F0-ATPase, resulting in increased superoxide production. This superoxide acts as a second messenger that initiates apoptotic signaling cascades .

- Activation of ASK1 : The superoxide generated by this compound activates apoptosis signal-regulating kinase 1 (ASK1), which is released from thioredoxin. This activation leads to a mitogen-activated protein kinase (MAPK) cascade, specifically phosphorylating c-Jun N-terminal kinase (JNK) .

- Mitochondrial Outer Membrane Permeabilization : The activation of JNK subsequently triggers the translocation of pro-apoptotic proteins Bax and Bak to the mitochondria, leading to outer membrane permeabilization and the release of cytochrome c into the cytosol. This release is critical for the commitment to apoptosis .

Cytotoxicity and Antiproliferative Activity

This compound has demonstrated potent cytotoxic effects against various malignant B-cell lines, including those derived from Burkitt's lymphoma. The compound exhibits:

- Cytotoxic Activity : Effective against all tested B-cell lines regardless of their Epstein-Barr virus (EBV) status or expression levels of anti-apoptotic proteins like Bcl-2 .

- Antiproliferative Properties : Induces G1-phase cell cycle arrest independently of p53 status, suggesting its potential utility in treating cancers with dysfunctional p53 pathways .

Case Studies and Experimental Evidence

Several studies have explored the therapeutic potential of this compound in vivo:

- Murine Models of Systemic Lupus Erythematosus (SLE) : In models such as NZB/W mice, this compound treatment resulted in a significant reduction in nephritis severity and improved overall disease symptoms by decreasing pathogenic lymphocyte populations .

- Histological Studies : Histological analysis revealed that only 16% of this compound-treated mice exhibited severe nephritis compared to 60% in control groups, indicating a strong protective effect against autoimmune damage .

Summary of Research Findings

Propriétés

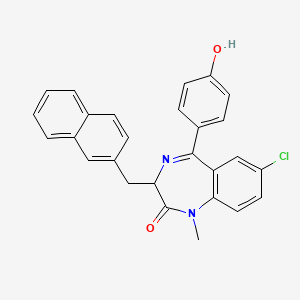

IUPAC Name |

7-chloro-5-(4-hydroxyphenyl)-1-methyl-3-(naphthalen-2-ylmethyl)-3H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21ClN2O2/c1-30-25-13-10-21(28)16-23(25)26(19-8-11-22(31)12-9-19)29-24(27(30)32)15-17-6-7-18-4-2-3-5-20(18)14-17/h2-14,16,24,31H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIJCSNHREFFOML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)CC3=CC4=CC=CC=C4C=C3)C5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20944275 | |

| Record name | 7-Chloro-1-methyl-3-[(naphthalen-2-yl)methyl]-5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216691-95-1 | |

| Record name | BZ-423 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0216691951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Chloro-1-methyl-3-[(naphthalen-2-yl)methyl]-5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BZ-423 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4Z88L5FCM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of BZ-423?

A1: this compound binds to the oligomycin sensitivity-conferring protein (OSCP) subunit of the mitochondrial FOF1-ATPase.

Q2: How does this compound binding to the FOF1-ATPase affect its function?

A2: this compound acts as an allosteric inhibitor of the FOF1-ATPase, leading to moderate inhibition of ATP synthesis and a significant increase in mitochondrial superoxide production. This modulation of mitochondrial function is believed to be central to its downstream effects.

Q3: What are the consequences of this compound-induced superoxide production?

A3: The increased superoxide acts as a signaling molecule, triggering a cascade of events that ultimately lead to apoptosis (programmed cell death) in specific cell types, particularly activated lymphocytes.

Q4: How does this compound differentiate between activated and resting lymphocytes?

A4: Research suggests that this compound is more effective at inducing apoptosis in activated lymphocytes because they are more sensitive to superoxide as a second messenger death signal. This sensitivity stems from the altered bioenergetic state and redox balance of activated lymphocytes.

Q5: What specific apoptotic pathways are activated by this compound?

A5: Studies have shown that this compound induces apoptosis through both intrinsic and extrinsic pathways. It upregulates pro-apoptotic Bcl-2 proteins like Noxa and Bak, leading to mitochondrial outer membrane permeabilization. this compound has also been shown to activate JNK and caspase-dependent pathways.

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C26H21ClN2O2, and its molecular weight is 428.88 g/mol.

Q7: Has the stability of this compound been investigated?

A7: Limited information is available on the stability of this compound under various conditions. Further research is needed to assess its long-term stability and potential degradation pathways.

Q8: Have any structure-activity relationship studies been conducted with this compound analogs?

A8: Yes, several analogs of this compound have been synthesized and evaluated for their antiproliferative activity. These studies have identified key structural features important for binding to the OSCP subunit and inducing cytotoxicity.

Q9: What structural modifications have been shown to impact the activity of this compound analogs?

A9: Modification of the hydrophobic substituent at the C-3 position has been shown to influence the binding affinity and activity of this compound analogs. Additionally, altering the chlorine substituent or the hydroxyl group can impact its interaction with the OSCP.

Q10: What cell types have been shown to be sensitive to this compound in vitro?

A10: In vitro studies have demonstrated the cytotoxic and antiproliferative effects of this compound against various cell types, including lymphocytes (B cells and T cells), keratinocytes, and ovarian cancer cells.

Q11: What animal models have been used to investigate the therapeutic potential of this compound?

A11: this compound has shown efficacy in several murine models of autoimmune diseases, including lupus, arthritis, and graft-versus-host disease (GVHD). It also demonstrated antipsoriatic activity in a human skin-severe combined immunodeficient (SCID) mouse transplant model.

Q12: What are the key findings from these animal studies?

A12: In vivo studies have demonstrated that this compound can selectively deplete pathogenic lymphocytes, suppress hyperplastic changes in skin cells, and reduce the severity of autoimmune-related pathology. Importantly, it has shown efficacy even in animal models with defective Fas signaling, a pathway often implicated in autoimmune diseases.

Q13: Are there known mechanisms of resistance to this compound?

A13: While specific resistance mechanisms haven't been fully elucidated, factors influencing cellular bioenergetics and redox balance might play a role. For instance, cells with inherently high antioxidant capacity might be less susceptible to this compound's effects. Further research is needed to fully characterize potential resistance mechanisms.

Q14: Have computational methods been applied to study this compound?

A14: Yes, NMR spectroscopy has been used to characterize the binding of a water-soluble this compound analog to the OSCP subunit. Additionally, fluorescence resonance energy transfer (FRET) microscopy has been employed to visualize the interaction of this compound with the FOF1-ATPase in living cells. These techniques offer valuable tools for understanding the drug's mechanism of action at a molecular level.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.